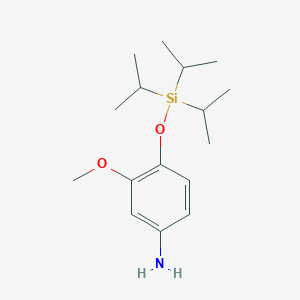

3-Methoxy-4-triisopropylsilanyloxy-phenylamine

描述

属性

IUPAC Name |

3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Functionalization

A common approach begins with a halogenated or hydroxylated aromatic compound such as 3-hydroxy-4-aminophenol or 3-nitro-4-hydroxybenzene derivatives. For example, 3-nitro-4-chlorobenzoyl aniline derivatives have been used as intermediates in related syntheses.

Triisopropylsilyl Protection

- The phenolic hydroxyl group at the 4-position is protected by reaction with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or triethylamine.

- Typical solvents include dichloromethane or tetrahydrofuran (THF).

- The reaction is performed under anhydrous conditions to prevent hydrolysis.

This step yields the triisopropylsilanyloxy group, stabilizing the phenol and preventing unwanted side reactions during subsequent steps.

Methoxylation

- The methoxy group at the 3-position can be introduced by nucleophilic aromatic substitution if a halogen (e.g., chlorine) is present at that position.

- Reagents such as sodium methoxide or potassium methoxide in methanol under reflux conditions are used to replace halogen with methoxy.

- Reaction times vary from several hours to overnight, depending on scale and conditions.

Amination / Reduction

- If starting from a nitro precursor (e.g., 3-nitro-4-triisopropylsilanyloxybenzene), reduction to the amine is performed.

- Common reducing agents include catalytic hydrogenation (Pd/C, H2), or chemical reduction using hydrazine hydrate with a catalyst such as iron salts.

- Conditions are controlled to avoid cleavage of the triisopropylsilyl protecting group.

- The reaction is typically carried out at moderate temperatures (55-60°C) with stirring for several hours.

Purification

- After completion, the reaction mixture is filtered to remove catalysts.

- Solvent removal under reduced pressure concentrates the product.

- Crystallization or recrystallization from suitable solvents (e.g., ethanol, methanol) yields the pure 3-methoxy-4-triisopropylsilanyloxy-phenylamine.

- Purity is verified by melting point, NMR, and chromatographic methods.

Example Preparation Data Summary

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Triisopropylsilyl protection | TIPS-Cl, imidazole, DCM, room temp, 3-6 h | 90-95 | >98 | Anhydrous conditions required |

| Methoxylation | NaOMe or KOMe, MeOH, reflux, 8 h | 90-95 | >99 | Reflux critical for substitution |

| Nitro reduction to amine | Hydrazine hydrate, Fe catalyst, 55-60°C, 3 h | 90-95 | >99 | Avoid silyl group cleavage |

| Purification | Filtration, concentration, recrystallization | - | - | Final product: off-white solid |

Research Findings and Optimization Notes

- The triisopropylsilyl group is favored for its steric bulk and stability, protecting the phenolic oxygen through harsh reaction conditions.

- Methoxylation via nucleophilic substitution is efficient when the leaving group is halogen (Cl, Br).

- Reduction of nitro groups must be carefully controlled to prevent desilylation; hydrazine hydrate with iron salts provides mild conditions.

- Scale-up requires careful temperature and solvent control to maximize yield and purity.

- Analytical data (melting point, NMR, HPLC) confirm the structural integrity of the final compound.

化学反应分析

3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.

科学研究应用

3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

作用机制

The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methoxy-4-triisopropylsilanyloxy-phenylamine with compounds sharing analogous functional groups or structural motifs, focusing on substituent effects, reactivity, and applications.

3-Methoxy-4-hydroxy-phenylglycol

- Structure : A catecholamine metabolite with methoxy (3-OCH₃) and hydroxyl (4-OH) groups on a phenyl ring, linked to a glycol side chain.

- Key Differences: The glycol chain replaces the amine group, making it a metabolite (e.g., of norepinephrine) rather than a synthetic intermediate. Lacks protective groups, rendering it prone to rapid oxidative metabolism .

- Functional Impact :

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chloro substituent (3-Cl) and phenyl group (N-linked).

- Key Differences :

- Applications: Used as a monomer for polyimide synthesis due to its thermal stability. The target compound’s amine group offers nucleophilic reactivity for coupling reactions, whereas the phthalimide’s carbonyl groups enable polymerization .

3-Methyl-L-tyrosine

- Structure: An amino acid with methyl (3-CH₃) and hydroxyl (4-OH) groups on the phenyl ring.

- Key Differences :

- Biological Relevance :

- Acts as a tyrosine analog in metabolic studies, whereas the TIPS-protected compound is primarily a synthetic intermediate.

(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol

- Structure: A phenolic compound with multiple methoxy groups (3,5-OCH₃) and a hydroxyl group (4-OH), linked to a diol chain.

- Key Differences :

Data Table: Structural and Functional Comparison

| Compound | Substituents (Position) | Key Functional Groups | Molecular Formula | Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound | 3-OCH₃, 4-TIPS-O- | Amine, TIPS-protected hydroxyl | C₁₆H₂₉NO₂Si | Synthetic intermediate | High thermal/chemical stability |

| 3-Methoxy-4-hydroxy-phenylglycol | 3-OCH₃, 4-OH | Glycol, hydroxyl | C₉H₁₂O₄ | Neurotransmitter metabolite | Rapid enzymatic degradation |

| 3-Chloro-N-phenyl-phthalimide | 3-Cl, N-phenyl | Phthalimide, chloro | C₁₄H₈ClNO₂ | Polyimide monomer | Thermally stable, electrophilic |

| 3-Methyl-L-tyrosine | 3-CH₃, 4-OH | Amino acid, hydroxyl | C₁₀H₁₃NO₃ | Metabolic studies | pH-sensitive |

| (S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol | 3,5-OCH₃, 4-OH | Diol, methoxy | C₁₁H₁₆O₆ | Phytochemical studies | Hydrophilic, oxidatively labile |

Key Research Findings

Protective Group Efficacy :

- The TIPS group in This compound offers superior steric protection compared to smaller silyl groups (e.g., TBDMS in ), reducing unintended deprotection during synthesis .

Metabolic Stability :

- Unlike hydroxyl-bearing analogs (e.g., 3-Methoxy-4-hydroxy-phenylglycol), the TIPS group in the target compound resists phase I/II metabolism, making it suitable for prolonged synthetic workflows .

Electronic Effects :

- Methoxy and TIPS groups donate electrons to the aromatic ring, directing electrophilic substitution to the 2- and 5-positions, whereas chloro substituents (e.g., in 3-chloro-N-phenyl-phthalimide) activate the ring for nucleophilic attack .

生物活性

3-Methoxy-4-triisopropylsilanyloxy-phenylamine, a compound with the CAS number 892870-41-6, is an organosilicon compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects in various biological systems.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a triisopropylsilanyloxy group, which enhances its lipophilicity and may influence its interactions with biological membranes.

Target Interactions

The compound primarily interacts with various biological targets through mechanisms typical of quinoline derivatives. These interactions include:

- Receptor Binding : It may bind to specific receptors or enzymes, altering their activity.

- Enzyme Inhibition : The compound has shown the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biochemical pathways.

Biochemical Pathways

This compound influences several biochemical pathways, including:

- MAPK/ERK Pathway : This pathway is vital for cell proliferation and differentiation. The compound can modulate signaling cascades leading to altered cellular responses.

- Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes involved in apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The lipophilic nature of the compound suggests efficient absorption across biological membranes.

- Distribution : It is distributed throughout tissues, potentially accumulating in organelles such as mitochondria and the endoplasmic reticulum, where it may exert significant effects on cellular metabolism.

- Metabolism : Interaction with cytochrome P450 enzymes leads to the formation of metabolites that may possess distinct biological activities compared to the parent compound.

In Vitro Studies

In laboratory settings, this compound has demonstrated varying effects based on concentration:

- Low Doses : Minimal toxicity with modulation of biochemical pathways.

- High Doses : Toxic effects observed include liver damage and disruption of metabolic processes.

In Vivo Studies

Animal model studies indicate that dosage significantly affects the biological activity:

| Dosage (mg/kg) | Observed Effects |

|---|---|

| Low (1-10) | Minimal toxicity; pathway modulation |

| Moderate (10-50) | Altered metabolic processes |

| High (>50) | Significant toxicity; liver damage |

Case Studies

Research has highlighted the compound's potential in treating hyperproliferative diseases such as cancer. For instance, studies have indicated that compounds similar to this compound exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression .

常见问题

Q. What are the established synthetic pathways for 3-Methoxy-4-triisopropylsilanyloxy-phenylamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential protection/deprotection strategies. For the methoxy and triisopropylsilyl (TIPS) groups, a common approach is:

- Step 1: Selective silylation of the hydroxyl group using triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .

- Step 2: Methoxy group introduction via alkylation (e.g., methyl iodide with K₂CO₃ in DMF) .

- Optimization: Yield improvements focus on:

- Catalyst screening: Use of DMAP or other nucleophilic catalysts to enhance silylation efficiency.

- Solvent selection: Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates.

- Temperature control: Silylation reactions often require low temperatures (−20°C to 0°C) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Ensures molecular ion ([M+H]⁺) matches theoretical mass (±3 ppm tolerance).

- HPLC-PDA: Assess purity (>95% by area normalization) using C18 columns and MeCN/H₂O gradients .

Advanced Research Questions

Q. How does the steric bulk of the triisopropylsilyl (TIPS) group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The TIPS group hinders nucleophilic attack at the para position, directing reactivity to ortho/meta sites. Comparative studies with smaller silyl groups (e.g., TMS) show:

- Mitigation Strategies:

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

Q. What strategies are recommended for utilizing this compound as a building block in multi-step syntheses?

Methodological Answer:

- Functionalization Priorities:

- Stability Monitoring:

Q. How does the electronic interplay between methoxy and TIPS groups affect the compound’s spectroscopic properties?

Methodological Answer:

- Electronic Effects:

- Computational Modeling:

- DFT calculations (B3LYP/6-31G*) predict charge distribution and validate experimental NMR/UV data .

Data-Driven Research Design

Q. What experimental frameworks are recommended for studying the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Degradation Pathways:

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize the pharmacological potential of this compound?

Methodological Answer:

- SAR Workflow:

- Core Modifications: Syntester derivatives with varying silyl groups (e.g., TBDMS vs. TIPS) to assess steric/electronic impacts .

- Biological Screening: Test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Data Integration: Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。